4-Hydroxysapriparaquinone

Description

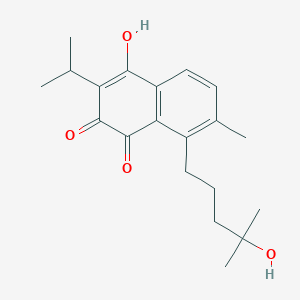

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-8-(4-hydroxy-4-methylpentyl)-7-methyl-3-propan-2-ylnaphthalene-1,2-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-11(2)15-17(21)14-9-8-12(3)13(7-6-10-20(4,5)24)16(14)19(23)18(15)22/h8-9,11,21,24H,6-7,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUXYSQVWDPEEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=C(C(=O)C2=O)C(C)C)O)CCCC(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation, Characterization, and Natural Distribution of 4 Hydroxysapriparaquinone

Plant Sources and Bioprospecting

The search for novel chemical entities has frequently led researchers to the plant kingdom, a rich repository of complex molecules. The genus Salvia, in particular, has proven to be a prolific source of abietane (B96969) diterpenoids.

Isolation from Salvia prionitis Hance

4-Hydroxysapriparaquinone is a chemical compound that has been isolated from the roots of Salvia prionitis Hance. tandfonline.comgreenskybio.comresearchgate.net This plant, belonging to the Lamiaceae family, is the primary natural source from which this compound and its close structural relatives, salvinolone (B1249375) and saprorthoquinone (B1632799), have been identified. greenskybio.com The isolation from this specific plant species has been a key focus of phytochemical studies concerning this compound.

Related Abietane Diterpenoids from other Salvia Species

The genus Salvia is a rich source of abietane diterpenoids, with numerous species yielding a variety of related structures. These compounds often share the core abietane skeleton but differ in their oxygenation patterns and functional groups. For instance, studies on Salvia libanoticum have led to the isolation of royleanone, horminone, and taxoquinone. nih.gov Similarly, Salvia corrugata has been found to produce ferruginol (B158077) and horminone. nih.gov The aerial parts of Salvia apiana are unusual among American Salvia species in that they produce abietane-type diterpenoids, including carnosic acid and sugiol. nih.gov Research into various Mexican Salvia species has also revealed a chemical diversity of abietane diterpenoids. oup.comnih.gov This widespread occurrence across the genus underscores its chemotaxonomic significance. nih.gov

Below is a table summarizing some of the related abietane diterpenoids found in various Salvia species.

| Compound | Salvia Species Source |

| Royleanone | S. libanoticum nih.gov |

| 6,7-Dehydroroyleanone | S. libanoticum nih.gov |

| Horminone | S. libanoticum, S. corrugata nih.govnih.gov |

| Taxoquinone | S. libanoticum nih.gov |

| Ferruginol | S. corrugata nih.gov |

| Carnosic Acid | S. apiana nih.gov |

| Sugiol | S. apiana nih.gov |

| Icetexone | S. ballotiflora nih.gov |

Occurrence of Structurally Related Compounds in Other Plant Genera

While the Lamiaceae family, particularly the Salvia and Plectranthus genera, is a primary source of abietane diterpenoids, these compounds are not exclusive to it. tubitak.gov.trmdpi.com The abietane skeleton is also found in other plant families. Notably, species from the Pinaceae family, such as various pines (Pinus sp.), are well-known producers of abietane-type resin acids like abietic acid and dehydroabietic acid. greenskybio.comoup.comresearchgate.net The Celastraceae family is another source, with abietane diterpenoids having been isolated from genera like Tripterygium and Maytenus. nih.govnih.gov Furthermore, royleanone-type diterpenoids, which are structurally related to this compound through a shared quinone moiety, have been identified in the genus Inula (Asteraceae) and Euphorbia (Euphorbiaceae). cdnsciencepub.comexlibrisgroup.com This distribution across disparate plant families highlights the convergent evolution of biosynthetic pathways for these complex molecules. tubitak.gov.tr

Methodologies for Natural Product Isolation

The isolation of pure chemical compounds from complex plant matrices is a multi-step process that relies on a combination of extraction and purification techniques.

Extraction Techniques

The initial step in isolating this compound and related diterpenoids from plant material, such as the roots of Salvia species, involves extraction with a suitable solvent. The choice of solvent is critical and is based on the polarity of the target compounds. For abietane diterpenoids, which range from nonpolar to moderately polar, solvents like acetone, ethanol, and methanol (B129727) are commonly employed. nih.govresearchgate.net

Conventional methods such as maceration or hot continuous extraction (Soxhlet) are often used. mdpi.com In maceration, the plant material is soaked in the solvent for an extended period. Soxhlet extraction provides a more efficient process where fresh, warm solvent is continuously passed over the plant material. mdpi.com More modern, non-conventional techniques aim to improve efficiency and reduce solvent consumption. These include ultrasound-assisted extraction (UAE), microwave-assisted extraction (MAE), and supercritical fluid extraction (SFE). nih.govresearchgate.net For instance, MAE uses microwave energy to heat the solvent and plant matrix, which can accelerate the release of compounds. nih.gov

Chromatographic Purification Strategies

Following extraction, the crude extract contains a complex mixture of compounds that must be separated to isolate the target molecule. Chromatography is the cornerstone of this purification process. nih.gov A common strategy for separating abietane diterpenoids involves column chromatography using a stationary phase like silica (B1680970) gel. researchgate.net

The crude extract is loaded onto the column, and a series of solvents or solvent mixtures (the mobile phase) of increasing polarity are passed through it. This process, known as gradient elution, separates the compounds based on their differential affinities for the stationary and mobile phases. For example, a typical gradient might start with a nonpolar solvent like cyclohexane (B81311) or hexane, with the polarity gradually increased by adding ethyl acetate. researchgate.net

Fractions are collected as the mobile phase elutes from the column. These fractions are then analyzed, often using thin-layer chromatography (TLC), to identify those containing the compound of interest. Similar fractions are combined, and the process may be repeated with different solvent systems or chromatographic techniques to achieve higher purity. Preparative TLC is another technique used to purify small quantities of compounds from these fractions. researchgate.net For more complex separations or to achieve very high purity, techniques like preparative high-performance liquid chromatography (HPLC), often using a reversed-phase column, can be employed. frontiersin.org

Synthetic Methodologies and Chemical Modifications of 4 Hydroxysapriparaquinone

Semisynthesis and Derivatization Strategies

Semisynthesis leverages naturally occurring compounds as advanced precursors, modifying them chemically to obtain the desired target molecule. This approach is often more direct than total synthesis.

The chemical transformation of abundant natural precursors is a powerful strategy for producing rare diterpenoids. engineering.org.cn In the context of 4-hydroxysapriparaquinone, its structural analogue, saprorthoquinone (B1632799) , stands out as a potential semisynthetic precursor. Saprorthoquinone has been synthesized from ferruginol (B158077) and can be produced via the degradation of other natural diterpenoids. acs.orgmdpi.com Given the close structural relationship—differing by a hydroxyl group—it is plausible that this compound could be derived from saprorthoquinone through a targeted hydroxylation reaction. The synthesis of saprorthoquinone has been achieved in as few as two steps from a catechol intermediate derived from ferruginol, demonstrating an efficient route to this key analogue. mdpi.com

Advanced Spectroscopic and Spectrometric Characterization of 4 Hydroxysapriparaquinone

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Identification of Key Functional Groups via IR Absorption

Infrared (IR) spectroscopy is a definitive technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. nih.govoup.com For 4-Hydroxysapriparaquinone, an IR spectrum would be expected to reveal characteristic absorption bands corresponding to its key structural features.

Based on its para-quinone structure with a hydroxyl group, the anticipated IR absorption bands would include:

A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. nih.gov

Strong, sharp absorption peaks in the range of 1650-1680 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibrations of the quinone ring. Conjugation typically lowers the frequency of carbonyl absorption. unit.no

Absorptions around 3000 cm⁻¹ for C-H stretching and in the 1450-1600 cm⁻¹ region for C=C stretching within the aromatic and quinoid systems. oup.com

A data table, such as the one below, would typically be populated with experimentally verified wavenumber values to confirm the presence of these functional groups.

Table 1: Hypothetical IR Absorption Data for this compound

| Absorption Band (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

|---|---|---|---|

| Data not available | - | O-H stretch | Phenolic Hydroxyl |

| Data not available | - | C=O stretch | p-Quinone |

| Data not available | - | C=C stretch | Aromatic/Quinoid Ring |

Chromophore Analysis and Electronic Transitions via UV-Vis Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of UV or visible light, which promotes electrons to higher energy orbitals. The system of conjugated double bonds in the quinone ring of this compound acts as a chromophore, which is expected to produce characteristic absorption maxima (λ_max).

The analysis would focus on identifying electronic transitions, such as:

π → π* transitions: These high-energy transitions are expected in the UV region (typically below 300 nm) due to the conjugated π-system of the aromatic and quinone rings.

n → π* transitions: These lower-energy transitions involve the promotion of a non-bonding electron from an oxygen atom's lone pair to an antibonding π* orbital of the carbonyl group. These are typically observed at longer wavelengths (in the visible or near-UV region) and are responsible for the color of many quinones.

The specific λ_max values are crucial for a definitive analysis.

Table 2: Hypothetical UV-Vis Absorption Data for this compound

| λ_max (nm) | Molar Absorptivity (ε) | Solvent | Electronic Transition |

|---|---|---|---|

| Data not available | Data not available | - | π → π* |

Chiroptical Spectroscopy for Stereochemical Assignment (e.g., Circular Dichroism)

Chiroptical techniques like Circular Dichroism (CD) are essential for determining the three-dimensional arrangement, or stereochemistry, of chiral molecules. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral sample. Since this compound is synthesized from a chiral precursor, (+)-dehydroabietic acid, it is expected to be optically active.

A CD spectrum provides information on:

Absolute Configuration: The sign of the Cotton effects (positive or negative peaks) in the CD spectrum can be correlated to the absolute configuration (R/S) of the stereocenters in the molecule.

Conformational Analysis: The shape and intensity of the CD signals are sensitive to the molecule's conformation in solution.

Without experimental CD data, it is impossible to assign the stereochemistry or discuss the chiroptical properties of this compound. The literature search did not yield any specific CD spectra or related data for this compound.

Investigation of Biological Activities and Underlying Molecular Mechanisms in Vitro Studies

Anticancer and Cytotoxic Activities in Cellular Models

The evaluation of a compound's potential as an anticancer agent begins with assessing its toxicity towards cancer cells. uow.edu.au In vitro cytotoxicity assays are fundamental in this initial screening process, providing insights into a compound's ability to inhibit cell growth and induce cell death. sartorius.comresearchgate.net

In Vitro Cytotoxicity Assays (e.g., MTT assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. uow.edu.aunih.gov This assay measures the metabolic activity of cells, which is an indicator of their viability. researchgate.net A reduction in metabolic activity suggests a cytotoxic or anti-proliferative effect of the tested compound.

While direct studies on 4-Hydroxysapriparaquinone are limited, research on related 1,4-naphthoquinone (B94277) compounds provides valuable insights into its potential anticancer activities. nih.gov These studies have demonstrated the cytotoxic effects of naphthoquinone derivatives across a range of cancer cell lines, including those from colon, liver, skin, breast, and leukemia cancers.

For instance, various substituted 1,4-naphthoquinones have shown significant antiproliferative activity against human colon cancer (HT-29), breast cancer (MDA-MB-231), and prostate cancer (DU-145) cell lines. nih.gov Similarly, other studies have reported the cytotoxic effects of naphthoquinone-related compounds on human hepatocarcinoma (HepG2), chronic myelogenous leukemia (K-562), and breast cancer (MCF-7) cells. mdpi.comnih.gov The IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, for some of these related compounds have been observed in the low micromolar range, indicating potent cytotoxic activity. nih.gov

Table 1: Cytotoxic Activity of Related Naphthoquinone Compounds in Various Cancer Cell Lines

| Compound Class | Cancer Cell Line | Observed Effect |

| Substituted 1,4-naphthoquinones | HT-29 (Colon) | Antiproliferative activity nih.gov |

| MDA-MB-231 (Breast) | Antiproliferative activity nih.gov | |

| DU-145 (Prostate) | Antiproliferative activity nih.gov | |

| Methylimidoseleno carbamates | HepG2 (Liver) | Anticancer activity mdpi.com |

| K-562 (Leukemia) | Anticancer activity mdpi.com | |

| HT-29 (Colon) | Anticancer activity mdpi.com | |

| MCF-7 (Breast) | Anticancer activity mdpi.com | |

| Diphenyl diselenide | MCF-7 (Breast) | Significant effect on cell viability mdpi.com |

This table is illustrative and based on findings for related naphthoquinone compounds, suggesting the potential areas of investigation for this compound.

Modulatory Effects on Cell Cycle Progression (e.g., S phase arrest)

The cell cycle is a series of events that leads to cell division and replication. biorxiv.org Dysregulation of the cell cycle is a hallmark of cancer, making it a key target for anticancer therapies. mdpi.com Compounds that can arrest the cell cycle at specific phases prevent cancer cells from proliferating. scbt.com

Studies on related compounds suggest that this compound may modulate cell cycle progression. For example, some flavonoids and other natural compounds have been shown to induce cell cycle arrest in cancer cells, often at the G2/M or S phase. mdpi.comarchivesofmedicalscience.com This arrest prevents the cell from entering mitosis, thereby inhibiting tumor growth. elifesciences.org The mechanism often involves the modulation of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs). nih.gov While direct evidence for this compound is pending, the investigation into its effects on cell cycle checkpoints is a logical next step in characterizing its anticancer properties.

Apoptosis Induction and Related Pathways (e.g., Intrinsic Apoptotic Pathway)

Apoptosis is a form of programmed cell death that is crucial for removing damaged or unwanted cells. wikipedia.orgresearchgate.net Many anticancer agents exert their effects by inducing apoptosis in cancer cells. nih.gov This process is characterized by a series of distinct morphological and biochemical changes. nih.gov

The intrinsic apoptotic pathway, also known as the mitochondrial pathway, is a major mechanism through which cells undergo apoptosis. mdpi.com This pathway is triggered by various intracellular stresses and converges at the mitochondria.

A key event in the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential (MMP). qmul.ac.uk The loss of MMP is considered an early hallmark of apoptosis. mdpi.com This disruption leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, which in turn activate the caspase cascade. nih.gov Studies on other compounds have demonstrated that a decrease in MMP, often measured using fluorescent dyes like JC-1, is a common consequence of treatment with apoptosis-inducing agents. mdpi.comksbu.edu.tr It is plausible that this compound could also induce apoptosis through the disruption of MMP, a hypothesis that warrants further investigation. nih.govbiorxiv.org

Apoptosis is characterized by distinct morphological features that can be observed under a microscope. nih.gov These hallmarks include cell shrinkage, chromatin condensation, and nuclear fragmentation. wikipedia.orgresearchgate.net The cell eventually breaks down into smaller, membrane-bound vesicles known as apoptotic bodies, which are then cleared by phagocytic cells. researchgate.net The presence of these morphological changes in cancer cells treated with this compound would provide strong evidence of its ability to induce apoptosis. researchgate.net

Disruption of Mitochondrial Membrane Potential (MMP)

Anti-inflammatory Activities in Cellular Models

The inflammatory response, while a crucial defense mechanism, can lead to chronic diseases if unregulated. Macrophages are key players in this process, releasing a variety of inflammatory mediators. japsonline.comscielo.br The modulation of these mediators is a key strategy in the development of anti-inflammatory therapies. mdpi.com

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammatory conditions. japsonline.comnih.gov Therefore, the inhibition of NO production is a valuable indicator of anti-inflammatory potential. nih.gov In vitro studies using macrophage cell lines, such as RAW 264.7, stimulated with lipopolysaccharide (LPS) are common models to assess the anti-inflammatory effects of various compounds. japsonline.comnih.govscielo.br

While specific data on the direct inhibitory effect of this compound on NO production is not extensively detailed in the provided search results, the general anti-inflammatory properties of related compounds suggest this is a plausible mechanism. For instance, various natural compounds have demonstrated significant inhibition of NO production in LPS-stimulated macrophages. japsonline.comscielo.br This inhibition is often dose-dependent and indicates a direct modulation of the inflammatory cascade at the cellular level. cimap.res.in

| Compound | Cell Line | Stimulant | Observed Effect | Reference |

|---|---|---|---|---|

| Luteolin | RAW 264.7 | LPS | IC₅₀ = 7.6 ± 0.3 μM | japsonline.com |

| Quercetin | RAW 264.7 | LPS | IC₅₀ = 12.0 ± 0.8 μM | japsonline.com |

| Apigenin | RAW 264.7 | LPS | IC₅₀ = 17.8 ± 0.6 μM | japsonline.com |

| Apigenin | RAW 264.7 | LPS | IC₅₀ = 19.23 ± 1.64 µg/ml | scielo.br |

The inflammatory process involves a complex network of signaling molecules known as inflammatory mediators. These include cytokines like tumor necrosis factor-alpha (TNF-α), interleukins (e.g., IL-1β, IL-6), and enzymes such as cyclooxygenase-2 (COX-2). mdpi.comfrontiersin.orgnih.gov The inhibition of these mediators is a key mechanism of anti-inflammatory drugs. mdpi.com

Natural compounds, including phytochemicals, have been shown to modulate the expression and release of these inflammatory mediators. frontiersin.orgfrontiersin.org For example, some compounds can suppress the production of pro-inflammatory cytokines while enhancing anti-inflammatory cytokines like IL-10. scielo.brcimap.res.in This modulation often occurs through the inhibition of key signaling pathways like NF-κB. nih.govfrontiersin.org While direct evidence for this compound is limited in the provided results, its structural relatives are known to possess these properties, suggesting a similar potential.

Inhibition of Nitric Oxide (NO) Production

Other Pharmacological Potentials in Preclinical Models

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that plays a critical role in regulating adipogenesis, insulin (B600854) sensitivity, and inflammation. nih.govplos.org Partial agonists of PPARγ are of significant interest as they may offer therapeutic benefits with fewer side effects than full agonists. nih.govmdpi.com

In silico screening studies have predicted that 12-hydroxysapriparaquinone, a closely related compound to this compound, is a potential partial agonist of PPARγ. nih.gov This prediction was part of a broader study that identified 22 natural products as potential PPARγ partial agonists from a library of nearly 30,000 compounds. nih.govplos.org These predicted agonists represent novel chemical scaffolds that differ from known synthetic PPARγ partial agonists. nih.gov The interaction with PPARγ suggests a potential mechanism for anti-diabetic and anti-inflammatory effects. nih.govplos.org

| Compound | Source Genus | Predicted Activity | Reference |

|---|---|---|---|

| 12-hydroxysapriparaquinone | Salvia | PPARγ partial agonist | nih.gov |

| Sanigerone | Salvia | PPARγ partial agonist | nih.gov |

| Prionitin | Salvia | PPARγ partial agonist | nih.gov |

Topoisomerases are essential enzymes that regulate the topology of DNA and are critical for cell replication. wikipedia.org Inhibitors of these enzymes, particularly topoisomerase I and II, have been developed as effective anticancer agents. wikipedia.orgnih.govbiochempeg.com

Naphthoquinone derivatives, a class of compounds to which this compound belongs, have been identified as potent inhibitors of topoisomerase I. biomedpharmajournal.org Experimental data suggest that the inhibitory activity of these compounds is linked to the presence of phenolic hydroxyls. biomedpharmajournal.org Unlike some inhibitors that intercalate with DNA, certain naphthoquinones appear to interact directly with the topoisomerase I enzyme. biomedpharmajournal.org This mechanism of action, leading to DNA damage and apoptosis in cancer cells, highlights another significant pharmacological potential for sapriparaquinone-related structures. researchgate.net

Structure Activity Relationship Sar and Computational Chemistry Studies

Elucidation of Structural Determinants for Biological Efficacy

The quinone and hydroxyl moieties are central to the bioactivity of 4-Hydroxysapriparaquinone. The reactivity of quinones is often related to their capacity to accept electrons in redox reactions, making them effective oxidizing agents. researchgate.net

Quinone Ring : The quinone core is a well-known pharmacophore found in many clinically used anticancer drugs. tubitak.gov.tr Its biological activity is heavily influenced by its redox properties. mdpi.com Substituents on the quinone ring can alter its electron density, which in turn affects the reduction potential. Electron-donating groups tend to decrease the reduction potential, while electron-withdrawing groups increase it. mdpi.com

Hydroxyl Groups : The hydroxyl (-OH) groups on a quinone's aromatic ring are critical determinants of its biological and toxicological effects. mdpi.com Phenolic hydroxyl groups can donate hydrogen atoms, contributing to antioxidant activities by scavenging free radicals. acs.org The position of the hydroxyl group is particularly important; for example, studies on other quinones have shown that a hydroxyl substituent on the quinone ring versus the benzene (B151609) ring can lead to different levels of prooxidant action and toxicity. mdpi.com In some cases, methylation of a hydroxyl group has been shown to significantly increase activity. mdpi.com For instance, in certain embelin (B1684587) derivatives, the two hydroxyl groups were identified as key factors for their inhibitory activity, forming hydrogen bonds with amino acids at the target's active site. mdpi.com

The table below summarizes the general influence of key functional groups found in quinone compounds on their biological activity.

| Functional Group | General Impact on Biological Activity | References |

| Quinone Moiety | Essential for redox cycling and electrophilic reactions. Acts as a core scaffold for interaction with biological targets. | mdpi.com, tubitak.gov.tr |

| Hydroxyl Group | Modulates antioxidant potential and redox properties. Participates in hydrogen bonding at enzyme active sites. Its position significantly influences activity and toxicity. | mdpi.com, acs.org |

| Alkyl Side Chain | Influences lipophilicity, which affects membrane permeability and interaction with hydrophobic pockets of target proteins. | mdpi.com, nih.gov |

| Methyl Group | Can enhance activity through steric and electronic effects. Substitution at specific positions can improve protective effects against cell death. | nih.gov |

While specific stereochemical studies on this compound are not extensively documented, the principles of conformational and stereochemical influence are well-established in medicinal chemistry. The rigid, polycyclic abietane (B96969) skeleton of this compound inherently restricts its conformational flexibility, presenting a defined three-dimensional shape to its biological targets.

Stereochemistry plays a crucial role in the interaction between a drug and its receptor, as biological macromolecules are chiral. A systematic study of the stereoisomers of a related natural product, tetrahydrolipstatin (THL), demonstrated that different diastereomers exhibited a wide range of inhibitory potencies against pancreatic lipase, with the naturally occurring stereoisomer being the most potent. nih.gov This highlights that even subtle changes in the spatial arrangement of atoms can dramatically alter biological efficacy, emphasizing the need for stereocontrolled synthesis in developing active analogues. nih.gov For a molecule like this compound, the specific stereochemistry of the fused ring system and its substituents is expected to be a critical factor in its biological activity.

Impact of Specific Functional Groups on Activity (e.g., Hydroxyl Groups in Quinones)

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. oncodesign-services.comspu.edu.sy These models are invaluable for predicting the activity of novel compounds, thereby saving resources and accelerating the drug development process. electrochemsci.orgnih.gov

The development of a robust QSAR model is a critical process involving several key steps. nih.gov

Dataset Curation : A dataset of compounds with known biological activities is compiled. For quinone derivatives, this could be anticancer or anti-inflammatory activity, for example. tubitak.gov.trnih.gov

Descriptor Calculation : Various molecular descriptors are calculated for each compound. These descriptors quantify physicochemical properties such as electronic (e.g., dipole moment), steric (e.g., molecular volume), and hydrophobic (e.g., LogP) characteristics. oncodesign-services.comnih.gov

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or more complex 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), are used to build a mathematical equation linking the descriptors to the biological activity. nih.govresearchgate.net

Validation : The model's statistical quality and predictive power are rigorously assessed. nih.gov Internal validation (e.g., leave-one-out cross-validation, q²) measures the model's robustness, while external validation, using an independent test set of compounds, assesses its ability to predict the activity of new molecules. mdpi.com A QSAR model is generally considered acceptable with a high coefficient of determination (r² > 0.6) and a cross-validated coefficient (q² > 0.5). mdpi.com

The table below illustrates typical parameters used in the development and validation of a QSAR model for bioactive compounds.

| QSAR Parameter | Description | Typical Acceptable Value | References |

| r² (Coefficient of Determination) | A measure of the goodness of fit of the model to the training data. | > 0.6 | mdpi.com |

| q² or r²(CV) (Cross-Validated r²) | A measure of the internal predictive ability and robustness of the model, typically from leave-one-out (LOO) cross-validation. | > 0.5 | mdpi.com |

| F-test value | Indicates the statistical significance of the regression model. | High value | mdpi.com |

| r²_pred (External Validation r²) | A measure of the model's ability to predict the activity of an external test set of compounds. | > 0.5 | mdpi.com |

Once a QSAR model is developed and validated, its primary utility is to predict the biological activity of novel, yet-to-be-synthesized compounds. nih.govijpcbs.com This predictive power allows medicinal chemists to:

Prioritize Synthesis : Focus synthetic efforts on analogues predicted to have the highest potency. spu.edu.sydigitallibrary.co.in

Rational Design : Intelligently design new compounds by modifying structural features that the model identifies as important for activity. nih.gov

Identify Outliers : When a newly synthesized compound does not fit the model's prediction, it may indicate a different mechanism of action or the importance of a factor not included in the model, providing new avenues for research. spu.edu.sy

However, the predictive domain of a QSAR model is limited to compounds that are structurally similar to those in the training set, a concept known as the applicability domain. nih.govnih.gov

Development and Validation of QSAR Models

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) are structure-based computational methods that provide detailed insights into the interaction between a small molecule (ligand) and its macromolecular target (e.g., protein or DNA). nih.govjscimedcentral.com

Molecular Docking : This technique predicts the preferred orientation and binding affinity of a ligand within the active site of a target. jscimedcentral.commdpi.com For a compound like this compound, docking studies could be performed against potential targets like cyclooxygenase (COX) enzymes or various protein kinases implicated in cancer and inflammation. researchgate.netnih.gov The process generates a "binding score" (e.g., in kcal/mol), which estimates the binding free energy, and reveals key interactions such as hydrogen bonds and hydrophobic contacts that stabilize the ligand-receptor complex. mdpi.comd-nb.info

Molecular Dynamics (MD) Simulations : Following docking, MD simulations can be used to analyze the stability and dynamics of the ligand-target complex over time. nih.govarxiv.org These simulations model the movement of every atom in the system, providing a more realistic view of the binding event and helping to confirm the stability of the interactions predicted by docking. nih.govfrontiersin.org

The following table presents a hypothetical summary of a molecular docking study for this compound against a relevant biological target.

| Parameter | Description | Hypothetical Value/Observation | References |

| Target Protein | The biological macromolecule whose activity is to be modulated (e.g., an enzyme involved in inflammation). | Cyclooxygenase-2 (COX-2) | researchgate.net |

| Binding Energy | An estimation of the binding affinity between the ligand and the target. More negative values indicate stronger binding. | -8.5 kcal/mol | nih.gov |

| Key Interacting Residues | Specific amino acids in the target's active site that form stabilizing interactions with the ligand. | Arg120, Tyr355, Ser530 | d-nb.info, mdpi.com |

| Types of Interactions | The nature of the chemical bonds/forces holding the complex together. | Hydrogen bond between the 4-hydroxyl group and Ser530; Pi-alkyl interactions with the quinone ring. | d-nb.info, mdpi.com |

| RMSD (MD Simulation) | Root Mean Square Deviation; a measure of the stability of the ligand's position in the binding pocket over the simulation time. | < 2.0 Å | nih.gov |

Ligand-Protein Interaction Profiling (e.g., Topoisomerase I, Cytochrome bc1 for related quinones)

Computational docking and molecular dynamics simulations have been instrumental in elucidating the interaction profiles of quinone-based compounds with various protein targets. Although specific studies on this compound are limited, extensive research on related quinones, particularly in the context of Topoisomerase I and the Cytochrome bc1 complex, offers valuable predictive insights.

Topoisomerase I Interaction:

Topoisomerases are crucial enzymes that regulate the topology of DNA during replication and transcription. uniprot.org They are established targets for anticancer drugs. derpharmachemica.com Molecular docking studies on diterpenes and other quinone derivatives have revealed potential binding modes within the Topoisomerase I-DNA complex. researchgate.net For instance, studies on terpenylquinones have shown strong interactions with the DNA-Leishmania Topoisomerase IB (LTopIB) complex. nih.gov These interactions are often characterized by a combination of hydrogen bonds and hydrophobic contacts with key amino acid residues in different regions of the enzyme. nih.gov While direct evidence for this compound is not available, it is hypothesized that its quinone core can intercalate into DNA, and the hydroxyl and other functional groups can form stabilizing hydrogen bonds with the enzyme and/or DNA, a mechanism observed for other Topoisomerase inhibitors. nih.gov

Cytochrome bc1 Complex Interaction:

The Cytochrome bc1 complex (also known as Complex III) is a critical component of the mitochondrial electron transport chain and a validated target for antimalarial and antifungal agents. plos.orgpnas.org This complex has two distinct quinone-binding sites: the quinol oxidation (Qo) site and the quinone reduction (Qi) site. plos.orgpnas.org

Hydroxynaphthoquinones, a class of compounds structurally related to this compound, are known to be competitive inhibitors that bind to the Qo site. nih.gov Atovaquone (B601224), a well-known hydroxynaphthoquinone, is thought to bind to the ubiquinol (B23937) oxidation pocket, where it interacts with the Rieske iron-sulfur protein. nih.gov Molecular modeling suggests that the binding of these inhibitors involves hydrogen bonds with highly conserved residues like His181 of the Rieske protein and surrounding cytochrome b residues. nih.gov A computed energy-minimized structure for atovaquone bound to the yeast bc1 complex indicated that a phenylalanine residue at position 275 of cytochrome b in the bovine complex, as opposed to a leucine (B10760876) in the yeast enzyme, is responsible for decreased sensitivity. nih.gov

Binding Affinity and Molecular Recognition Mechanisms

Binding affinity, often quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the interaction between a ligand and its target protein. Computational methods, such as molecular docking and free energy calculations, are frequently used to predict these affinities. sebastianraschka.comjscimedcentral.com

The molecular recognition between a ligand and its receptor is governed by various non-covalent interactions, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. oatext.com The process of molecular recognition can be described by several models, including the "lock-and-key," "induced-fit," and "conformational selection" mechanisms. plos.org In the induced-fit model, the binding of the ligand induces a conformational change in the protein, leading to a more complementary fit. plos.org

Table 1: Predicted Binding Energies of Selected Quinone Derivatives with Topoisomerase II

| Compound | Binding Energy (kcal/mol) | Number of Hydrogen Bonds | Interacting Residues |

| Adriamycin (standard) | -9.58 | 2 | Not specified |

| Derivative L1 | -7.83 | 1 | Not specified |

| Derivative L2 | -9.86 | 2 | Not specified |

| Derivative L3 | -10.66 | 1 | Not specified |

| Derivative L4 | -7.93 | 1 | Not specified |

This table is based on data for various 2,3-disubstituted naphthoquinone derivatives and is intended for comparative purposes. researchgate.net The binding energies were calculated using molecular docking simulations.

The data suggests that even subtle changes in the substitution pattern on the quinone scaffold can significantly impact the binding affinity. For this compound, the specific arrangement of its hydroxyl and other functional groups would dictate its binding energy and recognition by target proteins.

Conformational Dynamics of Ligand-Receptor Complexes

The binding of a ligand to a protein is not a static event but a dynamic process that can induce conformational changes in both the ligand and the receptor. elifesciences.orgbiomolther.org These changes are crucial for the biological function and can range from small side-chain rearrangements to large-scale domain movements. plos.orgchemrxiv.org

Molecular dynamics (MD) simulations are a powerful computational tool to study these conformational dynamics over time. mdpi.com MD simulations can provide insights into the stability of the ligand-receptor complex, the flexibility of different protein regions, and the specific interactions that are maintained throughout the simulation. mdpi.com

For quinone inhibitors of the Cytochrome bc1 complex, it has been shown that inhibitor binding can affect the conformation of the iron-sulfur protein. plos.org Similarly, in Topoisomerase I, the binding of inhibitors can stabilize a specific conformation of the enzyme-DNA complex, preventing the religation of the DNA strand. nih.gov

In the case of this compound, MD simulations would be necessary to fully understand the conformational dynamics upon binding to its target proteins. Such studies would reveal how the protein structure adapts to accommodate the ligand and how this dynamic interplay influences the compound's inhibitory activity. These simulations can track the root mean square deviation (RMSD) of the protein and ligand to assess the stability of the complex and the root mean square fluctuation (RMSF) to identify flexible regions of the protein. mdpi.com

Biosynthetic Pathways and Biotransformation Studies

Proposed Biosynthetic Routes from Common Diterpenoid Precursors (e.g., Ferruginol)

The biosynthesis of abietane-type diterpenoids originates from the methylerythritol 4-phosphate (MEP) pathway, which provides the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). nih.govekb.eg The formation of the characteristic tricyclic abietane (B96969) skeleton is then catalyzed by diterpene synthases. Subsequent modifications, primarily oxidative reactions catalyzed by cytochrome P450 (CYP450) enzymes, lead to the formation of central aromatic abietane intermediates, with ferruginol (B158077) being a key example. nih.govnih.gov

While the complete biosynthetic pathway to 4-hydroxysapriparaquinone has not been fully elucidated in vivo, a plausible route can be proposed based on bio-inspired synthetic studies and the established biosynthesis of related rearranged abietane diterpenoids. acs.org The pathway likely commences with the common precursor ferruginol. acs.org

A proposed biosynthetic network suggests that ferruginol undergoes a series of oxidative transformations to generate more complex intermediates. acs.org One critical proposed step involves the formation of a para-quinone methide intermediate, 15-deoxyfuerstione, from ferruginol. acs.org Isomerization of this intermediate can lead to a C5 carbocation, which subsequently triggers a Wagner–Meerwein type 1,2-methyl migration from the C-10 to the C-5 position. This skeletal rearrangement is a key step in forming the backbone of many related diterpenes. acs.org Following this rearrangement, a new aromatic intermediate is formed. Further oxidation of this intermediate is postulated to yield the ortho-quinone structure characteristic of saprorthoquinone (B1632799), a close analogue of this compound. acs.org The synthesis of this compound itself has been achieved chemically from (+)-dehydroabietic acid, another prominent abietane diterpene, lending support to the feasibility of its formation from common abietane precursors. ekb.egresearchgate.net

Enzymatic Transformations and Key Biosynthetic Intermediates

The conversion of simple abietane precursors into complex quinone-type diterpenoids like this compound is governed by specific enzymatic reactions. The key enzymes in the upstream pathway include 1-deoxy-D-xylulose 5-phosphate synthase (DXS), geranylgeranyl diphosphate (B83284) synthase (GGPPS), and copalyl diphosphate synthase (CPPS), which collectively produce the foundational diterpene structures. frontiersin.orgnih.gov

The crucial downstream modifications, particularly the hydroxylation and oxidation steps that functionalize the abietane skeleton, are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s). nih.govnih.gov For instance, in the biosynthesis of ferruginol in engineered Corynebacterium glutamicum, the P450 enzyme CYP76AH1, along with its redox partner CPR1, was essential for its production. nih.gov

Based on bio-inspired synthesis, several key intermediates can be postulated for the pathway from ferruginol to the saprorthoquinone core structure. acs.org

Table 1: Proposed Key Intermediates in the Biosynthesis of the Saprorthoquinone Skeleton from Ferruginol

| Intermediate Name | Precursor | Description of Transformation |

| 15-Deoxyfuerstione | Ferruginol | Multistep oxidation of ferruginol to form a para-quinone methide. acs.org |

| C5 Carbocation Intermediate | 15-Deoxyfuerstione | Isomerization of the para-quinone methide leads to a carbocation at the C5 position. acs.org |

| Rearranged Carbocation Intermediate | C5 Carbocation Intermediate | A Wagner–Meerwein type methyl group migration from C10 to C5. acs.org |

| Aromatic Intermediate | Rearranged Carbocation Intermediate | Elimination of a proton from the rearranged intermediate to form a stable aromatic ring. acs.org |

| Saprorthoquinone | Aromatic Intermediate | Final oxidation of the aromatic intermediate to yield the ortho-quinone structure. acs.org |

Microbial or Enzymatic Biotransformation of this compound and Analogues

Biotransformation using microorganisms or isolated enzymes is a powerful tool for creating structural diversity in complex natural products like diterpenes and for studying their metabolic pathways. mdpi.com While specific biotransformation studies on this compound are not widely reported, research on its analogues provides significant insight into potential enzymatic modifications.

Abietane-type diterpenes are known substrates for microbial conversion. Bacteria, in particular, have developed catabolic pathways for resin acids, which are structurally related to this compound. For example, Pseudomonas abietaniphila BKME-9 can degrade dehydroabietic acid (DhA). asm.orgnih.gov This process involves a cytochrome P450 monooxygenase, P450dit, which catalyzes the hydroxylation of DhA at the C-7 position as an initial step. asm.orgnih.gov This is followed by further oxidation to form 7-oxo-DhA, demonstrating the capacity of microbial enzymes to perform targeted oxidations on the abietane ring system. nih.gov

Fungal biotransformations have also been used to generate novel diterpenoid derivatives. The biotransformation of cryptotanshinone, an abietane quinone, by the fungus Mucor rouxii resulted in two new metabolites with enhanced biological activity. mdpi.com Similarly, the incubation of tanshinone I, another abietane-type quinone, with rat liver microsomes showed that oxidation was the dominant metabolic reaction. mdpi.com These examples highlight that enzymatic systems, both microbial and mammalian, readily perform oxidative transformations on the abietane quinone scaffold. Such reactions could potentially be applied to this compound to generate novel hydroxylated or otherwise modified analogues.

Table 2: Examples of Microbial Biotransformation of Abietane Diterpene Analogues

| Microorganism/Enzyme System | Substrate | Key Transformation(s) | Resulting Product(s) | Reference(s) |

| Pseudomonas abietaniphila BKME-9 (P450dit) | Dehydroabietic acid (DhA) | Hydroxylation at C-7, followed by oxidation | 7-hydroxy-DhA, 7-oxo-DhA | asm.orgnih.gov |

| Mucor rouxii | Cryptotanshinone | Enzymatic degradation and rearrangement | Two rearranged metabolites | mdpi.com |

| Rat Liver Microsomes | Tanshinone I | Oxidation | Oxidized metabolites | mdpi.com |

| Burkholderia sp., Cupriavius sp., Pseudomonas sp. | Dehydroabietic acid (DhA) | Hydroxylation and oxidation | 7-oxo-DHA, 5α-hydroxy-7-oxo-DHA | semanticscholar.org |

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are fundamental for separating 4-Hydroxysapriparaquinone from other components in a mixture, allowing for its identification and the determination of its purity and concentration.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of diterpenoids. researchgate.net For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach.

A typical RP-HPLC setup would involve a C18 or C8 stationary phase. The mobile phase would likely consist of a gradient mixture of an aqueous solvent (such as water with a small percentage of an acid like acetic acid or formic acid to improve peak shape) and an organic solvent (like acetonitrile (B52724) or methanol). jrespharm.com Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set at a wavelength corresponding to the chromophore of the quinone structure. myfoodresearch.com

For quantitative analysis, a calibration curve would be constructed by injecting standard solutions of purified this compound at various known concentrations and plotting the peak area against the concentration. researchgate.net The concentration of the analyte in a sample can then be determined by interpolating its peak area on this curve. While specific retention times are not published, they would be determined during method development.

Table 1: Illustrative HPLC Parameters for Diterpenoid Quinone Analysis

| Parameter | Example Condition |

| Column | C18, 250 x 4.6 mm, 5 µm |

| Mobile Phase | A: 0.1% Acetic Acid in WaterB: Acetonitrile |

| Gradient | Linear gradient from 30% B to 100% B over 30 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 270 nm |

| Injection Volume | 10 µL |

This table presents a hypothetical set of parameters based on methods for similar compounds and is for illustrative purposes only.

Gas Chromatography (GC) is another powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like this compound, a derivatization step is typically required to increase its volatility and thermal stability. scielo.br Silylation is a common derivatization technique for compounds containing hydroxyl groups, converting them into more volatile trimethylsilyl (B98337) (TMS) ethers.

The derivatized sample would be injected into the GC, where it is vaporized and separated on a capillary column, often with a non-polar or medium-polarity stationary phase. A Flame Ionization Detector (FID) is commonly used for quantification due to its wide linear range and sensitivity to organic compounds. scielo.br Similar to HPLC, quantification is achieved through the use of a calibration curve generated from derivatized standards.

High-Performance Liquid Chromatography (HPLC)

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation technique with mass spectrometry, provide a higher degree of selectivity and sensitivity, enabling both quantification and structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a tandem mass spectrometer (LC-MS/MS), is a highly sensitive and specific technique for analyzing complex mixtures. esogu.edu.tr After separation by HPLC, the analyte is ionized, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), and then detected by the mass spectrometer. The MS/MS capability allows for the selection of a specific parent ion of this compound and its fragmentation to produce characteristic daughter ions, which significantly enhances the specificity of the analysis. mccrone.com This is particularly useful for analyzing trace amounts of the compound in complex biological matrices. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is used for the analysis of derivatized this compound. koreascience.kr Following separation by GC, the analyte enters the mass spectrometer, where it is typically ionized by Electron Impact (EI). The resulting mass spectrum provides a unique fragmentation pattern that can be used for definitive identification by comparison to a spectral library or a standard. researchgate.net GC-MS is a valuable tool for the analysis of diterpene quinones in plant extracts. koreascience.krcore.ac.uk

Table 2: Comparison of Hyphenated Analytical Techniques

| Technique | Separation Principle | Ionization Source (Typical) | Key Advantages |

| LC-MS/MS | Liquid Chromatography | ESI, APCI | High sensitivity and specificity, no derivatization needed. esogu.edu.trmccrone.com |

| GC-MS | Gas Chromatography | Electron Impact (EI) | High separation efficiency, provides structural information through fragmentation patterns. koreascience.krresearchgate.net |

Validation of Analytical Procedures for Research Applications

For an analytical method to be considered reliable for research purposes, it must undergo a validation process to demonstrate its suitability for its intended use. mdpi.comphcogres.com The validation of an analytical method for this compound would involve assessing several key parameters. nih.govscispace.com

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. phcogres.com In HPLC and GC, this is demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample and by achieving baseline separation from other components. In LC-MS/MS and GC-MS, specificity is further enhanced by monitoring specific parent and daughter ion transitions.

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, where a known amount of pure this compound is added to a sample matrix and the percentage of the analyte recovered by the method is calculated. researchgate.net

Prospective Research Avenues and Translational Implications

Exploration of Undiscovered Bioactivities and Therapeutic Targets

While preliminary studies have hinted at the potential of 4-Hydroxysapriparaquinone, a vast landscape of its bioactivities and specific molecular targets remains to be explored. Future research will likely focus on a systematic and broad-based screening approach to uncover novel therapeutic applications.

Initial findings have indicated that this compound possesses potential anticancer activity. targetmol.com Research into related rearranged abietane (B96969) diterpenes has demonstrated cytotoxicity against several cancer cell lines, including HT29 colon cancer, Hep G2 hepatocellular carcinoma, and B16-F10 murine melanoma. mdpi.com For instance, certain synthetic rearranged abietanes have shown significant cytotoxicity in HT29 cells, with one compound inducing apoptosis in up to 21% of the cell population. mdpi.com This provides a strong rationale for comprehensive screening of this compound against a wider panel of cancer cell lines to identify specific cancer types that may be particularly susceptible to its effects.

Beyond cancer, diterpenoids isolated from Salvia species have been tested for cardiovascular activities. thieme-connect.com this compound, along with related compounds, was among those evaluated, indicating a potential avenue for cardiovascular research. thieme-connect.com Furthermore, given the established link between chronic inflammation and the development of diseases like cancer, there is a growing interest in identifying dual-action agents that possess both anti-inflammatory and anticancer properties. mdpi.com Future studies could investigate whether this compound can modulate key inflammatory pathways, such as the NF-κB signaling pathway, which is a crucial therapeutic target in conditions like colorectal cancer. mdpi.com

The structural class to which this compound belongs has also been associated with other therapeutic areas. For example, computational and in-silico screening methods have been employed to identify natural products as potential partial agonists for Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key target in the treatment of type 2 diabetes. nih.govplos.org Exploring the effect of this compound on targets like PPARγ could unveil novel applications in metabolic diseases. Additionally, various diterpenoids have demonstrated antibacterial properties, suggesting that this compound could be investigated for its potential to combat bacterial infections. researchgate.netresearchgate.net

Table 1: Investigated Bioactivities of Related Abietane Diterpenes

| Biological Activity | Cell Line / Model | Finding | Reference |

|---|---|---|---|

| Anticancer | HT29 Colon Cancer Cells | Compounds 5 and 13 showed high cytotoxicity with IC50 values of 6.69 ± 1.2 µg/mL and 2.7 ± 0.8 µg/mL, respectively. | mdpi.com |

| Anticancer | MCF-7 Breast Cancer Cells | A related flavonoid (Compound 1) from Salvia showed strong cytotoxicity with an IC50 of 7.2 µg/mL. | researchgate.net |

| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Simplified analogues of a natural cassane diterpene showed potent inhibition of nitric oxide (NO) production. | researchgate.net |

Rational Design and Synthesis of Enhanced Analogues

The natural product scaffold of this compound serves as a valuable starting point for medicinal chemistry efforts aimed at creating analogues with improved potency, selectivity, and pharmacokinetic properties. The synthesis of this compound itself has been achieved, providing a foundation for generating novel derivatives. oup.com

Rational drug design strategies can be employed to guide the synthesis of these new molecules. By identifying the key structural features of this compound responsible for its biological activity (the pharmacophore), chemists can systematically modify the molecule to enhance its interaction with its biological target. This could involve altering substituent groups on the aromatic ring, modifying the quinone moiety, or changing the stereochemistry of the molecule. The synthesis of a series of quinone derivatives with varied side chains is a common strategy to develop new therapeutic agents with potent activity. nih.gov

For example, research on other natural product-derived compounds, such as dehydroabietic acid, has led to the creation of derivatives with significant anti-staphylococcal activity against both methicillin-resistant (Staphylococcus aureus) (MRSA) and methicillin-susceptible strains. researchgate.net Similarly, the synthesis of polyhydroquinoline derivatives through multicomponent reactions like the Hantzsch condensation represents an efficient method for generating a library of structurally diverse compounds for biological screening. semanticscholar.org These synthetic strategies could be adapted to create a library of this compound analogues for comprehensive structure-activity relationship (SAR) studies. Such studies are crucial for identifying compounds with optimized therapeutic potential.

The development of synthetic methods for related diterpenes, such as the cassane-type diterpene taepeenin F from abietic acid, highlights the feasibility of complex chemical transformations to create novel molecular architectures. researchgate.net These advanced synthetic approaches could inspire the design and synthesis of next-generation this compound analogues with enhanced biological profiles.

Application in Chemical Biology and Probe Development

Beyond its direct therapeutic potential, this compound and its future analogues hold promise as tools in chemical biology. A chemical probe is a small molecule designed to selectively interact with a specific protein target, enabling the study of that protein's function in complex biological systems like cells or whole organisms. unc.edunih.gov

The quinone structure of this compound is of particular interest in this context. Quinones are known to be reactive chemical species that can act as electrophiles, forming covalent bonds with nucleophilic residues (like cysteine) on proteins. nih.gov This reactivity could be harnessed to develop covalent probes that irreversibly bind to their target protein, allowing for its identification and characterization. The targets for quinones can include important regulatory proteins such as protein tyrosine phosphatases and enzymes involved in metabolism. nih.gov

To be considered a high-quality chemical probe, a molecule must meet several criteria, including high potency (ideally with an in vitro IC50 < 100 nM), demonstrated selectivity for its target over other proteins, and activity in cellular assays at low concentrations (≤ 1 µM). sgc-unc.org A crucial component of a chemical probe set is the availability of a structurally similar but biologically inactive negative control compound to ensure that the observed biological effects are due to the inhibition of the intended target. unc.edusgc-unc.org

Future research could focus on developing this compound into a chemical probe. This would involve:

Target Identification: Identifying the specific protein(s) with which this compound interacts to exert its biological effects.

Affinity Tagging: Synthesizing derivatives of this compound that incorporate a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule. rsc.orgnih.gov These tagged probes could be used to visualize the subcellular localization of the target protein or to isolate it from cell lysates for identification.

SAR for Probe Optimization: Performing structure-activity relationship studies to develop highly potent and selective analogues suitable for use as chemical probes. nih.gov

By developing this compound into a validated chemical probe, researchers could gain invaluable insights into the biological pathways it modulates, potentially uncovering new therapeutic targets and strategies.

Q & A

Q. How can researchers design studies to identify synergistic interactions between this compound and existing chemotherapeutics?

- Methodological Answer : Employ combination index (CI) models (e.g., Chou-Talalay method) in in vitro assays. Test serial dilutions of this compound with drugs like cisplatin or paclitaxel. Validate synergy in 3D tumor spheroids or patient-derived organoids to better mimic tumor microenvironments .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing dose-response data of this compound?

- Methodological Answer : Use nonlinear regression (e.g., log(inhibitor) vs. response curves in GraphPad Prism) to calculate IC50 values. Report 95% confidence intervals and perform outlier tests (e.g., Grubbs’ test). For comparative studies, apply ANOVA with post-hoc corrections (e.g., Tukey’s test) .

Q. How should researchers structure a systematic review on the bioactivity of this compound?

- Methodological Answer : Follow PRISMA guidelines for literature screening and data extraction. Use PICO framework to define inclusion criteria (e.g., Population: cancer cell lines; Intervention: this compound). Assess study quality via tools like SYRCLE’s risk of bias checklist for preclinical research .

Research Gaps and Future Directions

What unresolved questions exist regarding the structure-activity relationship (SAR) of this compound?

- Methodological Answer : Synthesize analogs with modifications to the hydroxyl or quinone groups. Test derivatives in parallel cytotoxicity assays to identify pharmacophores. Computational modeling (e.g., molecular docking) can predict binding affinities to targets like topoisomerase II or NAD(P)H quinone oxidoreductase .

Q. How can researchers investigate the metabolic stability of this compound for drug development?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.